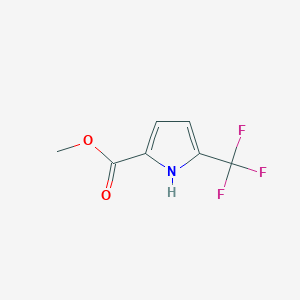

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate

描述

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the chemical behavior of the molecule.

准备方法

Synthetic Routes and Reaction Conditions

. The reaction conditions often require low temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and can improve the yield and purity of the final product .

化学反应分析

Types of Reactions

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyrrole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups into the pyrrole ring .

科学研究应用

Medicinal Chemistry

The incorporation of trifluoromethyl groups in drug design is known to improve the pharmacokinetic properties of compounds. Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate has been studied for its potential applications in pharmaceuticals due to its ability to enhance lipophilicity and metabolic stability.

- Antiviral Activity : Compounds containing pyrrole derivatives have shown promise as antiviral agents. For instance, studies indicate that similar pyrrole-based compounds exhibit activity against HIV and other viral infections . The structural modification with a trifluoromethyl group may further enhance these properties.

- Anticancer Properties : Pyrrole derivatives have been associated with cytotoxic activities against various cancer cell lines. The introduction of the trifluoromethyl group may improve the selectivity and potency of these compounds against cancer targets .

Agrochemicals

The presence of fluorine, particularly in the form of trifluoromethyl groups, is significant in the development of pesticides and herbicides. This compound can serve as a precursor for the synthesis of agrochemical agents.

- Pesticidal Activity : Research has indicated that trifluoromethyl-containing compounds are prevalent in agricultural chemicals, contributing to their effectiveness and stability under environmental conditions . The ability to modify biological pathways in pests makes these compounds attractive for further investigation.

Material Science

This compound can be utilized in the synthesis of advanced materials due to its unique chemical structure.

- Fluorescent Materials : The compound can be incorporated into organic light-emitting diodes (OLEDs) and other electronic materials due to its potential as a fluorescent agent. Fluorinated compounds often exhibit enhanced optical properties, which are beneficial for various applications in electronics .

- Building Blocks for Polymers : The compound can also serve as a building block for synthesizing new polymeric materials with tailored properties, such as improved thermal stability and mechanical strength .

Synthetic Applications

The synthetic versatility of this compound allows it to be used as an intermediate in various chemical reactions.

- Cross-Coupling Reactions : It has been successfully employed in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This method enables the functionalization of the pyrrole ring with diverse aryl groups, expanding the scope of potential applications .

Case Study 1: Antiviral Activity Exploration

A study explored the antiviral properties of pyrrole derivatives, including this compound. Results indicated that modifications with trifluoromethyl groups significantly enhanced activity against specific viral strains, suggesting a pathway for developing new antiviral therapies .

Case Study 2: Synthesis of Fluorescent Materials

Research demonstrated that incorporating this compound into polymer matrices resulted in materials with superior fluorescent properties compared to non-fluorinated analogs. These findings highlight the compound's potential in creating advanced optical materials .

作用机制

The mechanism of action of Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .

相似化合物的比较

Similar Compounds

Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group attached to a pyridine ring and share similar chemical properties.

Trifluoromethylpyrazoles: These compounds have a trifluoromethyl group attached to a pyrazole ring and are used in various applications, including agrochemicals and pharmaceuticals

Uniqueness

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of novel organic molecules and in the study of structure-activity relationships .

生物活性

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring with a trifluoromethyl group and a carboxylate moiety, which enhances its lipophilicity and metabolic stability. The trifluoromethyl group is known to improve the compound's biological properties by increasing its interaction with biological membranes and proteins.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, facilitating reactions such as nucleophilic substitutions and additions, which are critical for its pharmacological effects.

Biological Activities

1. Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies indicated that it has significant inhibitory effects on cell proliferation in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines . The growth inhibition values (GI50) for these cell lines were reported at concentrations lower than 10 µM, indicating potent anticancer activity.

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its ability to inhibit specific enzymes involved in metabolic pathways suggests applications in treating diseases where these enzymes are dysregulated. For example, enzyme inhibition studies demonstrated that this compound could effectively modulate pathways related to inflammation and tumorigenesis.

Case Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated the cytotoxicity of this compound against several cancer cell lines, including MCF7 and NCI-H460. The results showed an IC50 value of approximately 3.79 µM for MCF7 cells, suggesting high potency against breast cancer cells .

Case Study 2: Enzyme Interaction

In a separate investigation, the compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The study found that this compound exhibited significant inhibition of COX-2 activity at low micromolar concentrations, indicating potential anti-inflammatory properties.

Data Summary

| Biological Activity | Cell Line/Target | IC50/Effective Concentration |

|---|---|---|

| Anticancer | MCF7 | 3.79 µM |

| Anticancer | NCI-H460 | <10 µM |

| Enzyme Inhibition (COX-2) | COX-2 | Low micromolar concentration |

常见问题

Q. What are the common synthetic routes for Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate, and how are reaction conditions optimized?

Basic Research Question

The synthesis typically involves cyclocondensation or multi-step functionalization of pyrrole precursors. For example, analogous pyrrole esters are synthesized via cyclocondensation of β-ketoesters with amines or hydrazines under reflux in polar aprotic solvents (e.g., DMF or THF) . Optimization includes adjusting temperature (60–100°C), stoichiometry of trifluoromethylating agents (e.g., CF₃I or Ruppert-Prakash reagent), and catalytic systems (e.g., Pd or Cu catalysts for cross-coupling). Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is critical to isolate the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : Assigning signals for the trifluoromethyl group (δ ~110–125 ppm in ¹³C NMR) and ester carbonyl (δ ~160–165 ppm). Aromatic protons in pyrrole appear as deshielded singlets (δ ~6.5–7.5 ppm) .

- HRMS : Exact mass analysis (theoretical m/z 193.0102 for C₇H₆F₃NO₂) confirms molecular formula .

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-F (~1150 cm⁻¹) .

Q. How can crystallographic data discrepancies for this compound be resolved during structure refinement?

Advanced Research Question

Discrepancies in X-ray diffraction data (e.g., thermal parameters, occupancy) are addressed using software like SHELXL for small-molecule refinement. Key steps include:

- Twinned Data Handling : Using HKLF5 format in SHELXL for twin refinement.

- Hydrogen Bonding Analysis : ORTEP-3 visualizes hydrogen bonds (e.g., N-H···O interactions) to validate packing .

- Disorder Modeling : Partial occupancy refinement for disordered trifluoromethyl groups .

Q. What computational methods are employed to study the electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict:

- Electrostatic Potential Maps : Highlighting electron-deficient regions at the trifluoromethyl group.

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4–5 eV) correlate with reactivity in electrophilic substitutions .

- NBO Analysis : Quantifies hyperconjugative interactions between the pyrrole ring and substituents .

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

Advanced Research Question

Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings formed by N-H···O=C interactions. These interactions stabilize layered packing, observed in analogs like ethyl pyrrole carboxylates. Synthons involving CF₃ groups exhibit weak C-F···H-C contacts, contributing to dense, thermally stable crystals .

Q. What advanced mass spectrometry techniques are used to analyze fragmentation pathways of this compound?

Advanced Research Question

High-Resolution Mass Spectrometry (HRMS) with ESI or EI ionization identifies key fragments:

- Loss of COOCH₃ : m/z shift from 193.0102 to 145.

- CF₃ Group Retention : Stable trifluoromethyl ion (m/z 69) .

- MS/MS Collision-Induced Dissociation (CID) : Maps cleavage at the pyrrole-ester bond, validated against computational fragmentation models .

属性

IUPAC Name |

methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-3-5(11-4)7(8,9)10/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFWTUPLKUNQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662709 | |

| Record name | Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-25-1 | |

| Record name | Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。